molecular formula C12H10O3 B11895123 Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)- CAS No. 833-27-2

Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)-

Cat. No.: B11895123
CAS No.: 833-27-2
M. Wt: 202.21 g/mol
InChI Key: HPKOLISTBSBMCO-UHFFFAOYSA-N
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Description

1-(1,8-Dihydroxynaphthalen-2-yl)ethanone, also known as 2-acetyl-1,8-dihydroxynaphthalene, is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and an acetyl group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,8-Dihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 1,8-naphthalenediol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1-(1,8-dihydroxynaphthalen-2-yl)ethanone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(1,8-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,8-Dihydroxynaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,8-dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Uniqueness: 1-(1,8-Dihydroxynaphthalen-2-yl)ethanone is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality allows for diverse applications in synthesis and research .

Properties

CAS No.

833-27-2

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-(1,8-dihydroxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H10O3/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12(9)15/h2-6,14-15H,1H3

InChI Key

HPKOLISTBSBMCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC=C2O)C=C1)O

Origin of Product

United States

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